(R)-3-Amino-piperidine-2,6-dione hydrochloride
Overview
Description
D-2-Aminoglutarimide (hydrochloride): It has been utilized in the synthesis of hydantoins, which possess anti-angiogenic and cancer cell differentiation-inducing activities .
Mechanism of Action
- By blocking these receptors, it modulates sympathetic activity, leading to changes in blood pressure and other physiological responses .
- Overall, this dual action helps control blood pressure and manage conditions like hypertension and angina .
- Downstream effects involve decreased cardiac output, reduced renin release, and altered sympathetic tone .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: D-2-Aminoglutarimide (hydrochloride) can be synthesized through the reaction of glutarimide with ammonia under controlled conditions. The reaction typically involves heating glutarimide in the presence of ammonia gas, followed by purification to obtain the desired product .
Industrial Production Methods: The industrial production of D-2-Aminoglutarimide (hydrochloride) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: D-2-Aminoglutarimide (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of D-2-Aminoglutarimide (hydrochloride), which can be further utilized in different chemical syntheses .
Scientific Research Applications
D-2-Aminoglutarimide (hydrochloride) has several scientific research applications, including:
Chemistry: It is used as a synthetic intermediate in the preparation of hydantoins and other bioactive compounds.
Biology: It has been studied for its role in cell differentiation and anti-angiogenic activities.
Industry: It is used in the synthesis of various industrial chemicals and pharmaceuticals.
Comparison with Similar Compounds
Aminoglutethimide: An aromatase inhibitor used in the treatment of Cushing’s syndrome and certain cancers.
Glutarimide: A related compound used in various chemical syntheses.
Hydantoins: Compounds synthesized using D-2-Aminoglutarimide (hydrochloride) as an intermediate.
Uniqueness: D-2-Aminoglutarimide (hydrochloride) is unique due to its specific structure and ability to induce cancer cell differentiation and inhibit angiogenesis. Its role as a synthetic intermediate in the preparation of hydantoins further highlights its importance in chemical and pharmaceutical research .
Properties
IUPAC Name |
(3R)-3-aminopiperidine-2,6-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H/t3-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPULGHBTPQLRH-AENDTGMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@@H]1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1801140-47-5 | |
Record name | (3R)-3-aminopiperidine-2,6-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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